N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide
CAS No.:
Cat. No.: VC14807355
Molecular Formula: C20H17BrN4O2
Molecular Weight: 425.3 g/mol
* For research use only. Not for human or veterinary use.
![N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide -](/images/structure/VC14807355.png)
Specification
Molecular Formula | C20H17BrN4O2 |
---|---|
Molecular Weight | 425.3 g/mol |
IUPAC Name | N-[2-(5-bromoindol-1-yl)ethyl]-2-(4-oxoquinazolin-3-yl)acetamide |
Standard InChI | InChI=1S/C20H17BrN4O2/c21-15-5-6-18-14(11-15)7-9-24(18)10-8-22-19(26)12-25-13-23-17-4-2-1-3-16(17)20(25)27/h1-7,9,11,13H,8,10,12H2,(H,22,26) |
Standard InChI Key | RZTRMCRFKXUIOM-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCCN3C=CC4=C3C=CC(=C4)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features three distinct pharmacophoric elements:
-
A 5-bromoindole system at the N1 position, known for modulating serotonin receptor affinity and kinase inhibition .
-
A 4-oxoquinazolin-3(4H)-yl group linked via an acetamide bridge, a scaffold associated with tyrosine kinase inhibition and antimicrobial activity .
-
An ethyl spacer between the indole and acetamide groups, optimizing spatial orientation for target engagement .
The planar quinazolinone ring (dihedral angle <5° relative to indole) and bromine's electron-withdrawing effects create regions of polarized electron density, facilitating π-π stacking and hydrogen bonding with biological targets .
Physicochemical Profile
Table 1 summarizes key properties derived from experimental and computational data:
The moderate lipophilicity (LogP 3.2) suggests adequate membrane permeability while retaining sufficient water solubility for formulation development .
Synthesis and Analytical Characterization
Synthetic Route Optimization
-
Indole bromination: 5-Bromo-1H-indole synthesis via electrophilic substitution (NBS, DMF, 0°C, 2 hr).
-
N-Alkylation: Reaction with ethyl bromoacetate (K₂CO₃, DMF, 80°C, 6 hr) to install the ethylacetamide side chain.
-
Quinazolinone coupling: Mitsunobu reaction with 3-hydroxyquinazolin-4(3H)-one (DIAD, PPh₃, THF, reflux, 12 hr) .
Critical parameters include strict oxygen exclusion during Mitsunobu coupling to prevent oxidation byproducts.
Biological Activity and Mechanism
Organism | MIC (µg/mL) | Comparator (Ciprofloxacin) |
---|---|---|
S. aureus ATCC 29213 | 8 | 0.5 |
E. faecalis V583 | 16 | 1 |
C. albicans SC5314 | >64 | 32 |
Mechanistic studies suggest dual inhibition of DNA gyrase (IC₅₀=1.8 µM) and fungal lanosterol demethylase (34% inhibition at 50 µM) .
Anticancer Activity
In NCI-60 screening, the compound shows selective cytotoxicity against leukemia cell lines:
Cell Line | GI₅₀ (µM) | EGFR Inhibition (IC₅₀) |
---|---|---|
HL-60 (Leukemia) | 2.4 | 0.9 µM |
MCF-7 (Breast) | >10 | 5.2 µM |
X-ray crystallography reveals hydrogen bonding between the quinazolinone C=O and EGFR T790M residue (2.1 Å interaction) .
Structure-Activity Relationship (SAR) Insights
Indole Substitution Effects
-
N-Alkyl chain length: Ethyl spacer optimizes cytotoxicity (EC₅₀=2.1 µM vs 8.9 µM for methyl).
Quinazolinone Modifications
-
4-Oxo group: Essential for kinase inhibition (removal ↓ activity >90%) .
-
N3 substituents: Acetamide linkage allows conformational flexibility vs rigid aryl groups .
Pharmacokinetic and Toxicity Profile
ADME Properties
Acute Toxicity
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume